molecular formula C14H6Cl2FNO2 B2426141 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-56-1

6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B2426141
CAS RN: 40728-56-1
M. Wt: 310.11
InChI Key: SBEGVBVTMXTHJK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one, commonly referred to as DFB, is a synthetic compound with a wide range of applications in scientific research. The compound is known for its ability to interact with a variety of biological molecules and has been used in a variety of laboratory experiments. DFB is a highly versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Antibacterial Applications

  • Synthesis of fluorine-containing thiadiazolotriazinones, utilizing derivatives including 4-fluorophenyl groups, demonstrated potential antibacterial properties. These compounds, upon screening, showed promising activity at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Herbicidal Properties

  • The introduction of fluorine atoms into 2-phenyl-4H-3,1-benzoxazin-4-one (like bentranil) significantly altered its herbicidal properties. Fluorobentranil, a derivative, showed high broad-leaf activity and selectivity on rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).
  • Similarly, another study on 1H-2,3-benzoxazine derivatives found that certain substitutions, such as 3-chloro-4-fluorophenyl, significantly increased herbicidal activity against weeds like Echinochloa crus-galli without affecting crops like soybean (Hiroyuki et al., 2010).

Magnetic Properties

  • In the field of material science, polyradicals carrying cyclic aminoxyls based on benzoxazine derivatives, like 6,8-dibromo-2,2,4,4-tetramethyl-1,4-dihydro-2H-3,1-benzoxazine, were synthesized and exhibited unique magnetic properties. These polyradicals were found to be in a triplet ground state or a nearly degenerate singlet–triplet state (Oka, Tamura, Miura, & Teki, 2001).

Antimicrobial Agents

  • The reactivity of 6,8-dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one towards various reagents led to the formation of heterobicyclic nitrogen compounds with investigated antimicrobial activity (Nassar, 2009).

Pharmacological Evaluation

  • Some derivatives of 1,4-dihydro-2H-3,1-benzoxazin-2-one were synthesized and tested for pharmacological activity. For instance, 4-phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one exhibited anticonvulsant activity against seizures in mice (De Marchi, Tamagnone, & Torielli, 1971).

Structural and Vibrational Studies

  • An investigation into the structural and vibrational properties of a benzoxazin derivative with potential antibacterial activity was carried out. This included the study of bond orders, charge transfers, and stabilization energies (Castillo, Romano, Raschi, & Brandán, 2015).

properties

IUPAC Name

6,8-dichloro-2-(4-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2FNO2/c15-8-5-10-12(11(16)6-8)18-13(20-14(10)19)7-1-3-9(17)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEGVBVTMXTHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

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